1-Acetyl-3-methylcyclohex-3-ene-1-carbaldehyde
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Overview
Description
1-Acetyl-3-methylcyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C10H14O2 It is a derivative of cyclohexene, featuring both an acetyl group and a carbaldehyde group attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-3-methylcyclohex-3-ene-1-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the acetyl and carbaldehyde groups.
Acetylation: Cyclohexene is first acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to form 1-acetylcyclohexene.
Formylation: The acetylated product is then subjected to formylation using a reagent like formic acid or formaldehyde under acidic conditions to introduce the carbaldehyde group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-3-methylcyclohex-3-ene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the acetyl group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-Acetyl-3-methylcyclohex-3-ene-1-carboxylic acid.
Reduction: 1-Acetyl-3-methylcyclohex-3-ene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Acetyl-3-methylcyclohex-3-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-Acetyl-3-methylcyclohex-3-ene-1-carbaldehyde exerts its effects depends on the specific reaction or application:
Molecular Targets: The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, potentially inhibiting their activity.
Pathways Involved: The compound can participate in various metabolic pathways, including oxidation-reduction reactions and nucleophilic substitution reactions.
Comparison with Similar Compounds
6-Methyl-3-cyclohexene-1-carbaldehyde: Similar structure but lacks the acetyl group.
Methyl cyclohex-3-ene-1-carboxylate: Contains a carboxylate group instead of an aldehyde group.
2,4-Dimethylcyclohex-3-ene-1-carbaldehyde: Contains additional methyl groups on the cyclohexene ring.
Properties
Molecular Formula |
C10H14O2 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-acetyl-3-methylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C10H14O2/c1-8-4-3-5-10(6-8,7-11)9(2)12/h4,7H,3,5-6H2,1-2H3 |
InChI Key |
WFGYWRITDUNPOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1)(C=O)C(=O)C |
Origin of Product |
United States |
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